3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Ferroptosis Cell Death Lipid Peroxidation

Generic substitution of uncharacterized SAR probes risks non-reproducible results. CAS 921814-41-7 provides a defined 3-chloro substitution (Hammett σm=0.37) on the 2-oxoindoline benzamide scaffold, enabling systematic halogen SAR studies. • Putative ferroptosis inhibitor: EC50 8.6 nM against RSL3-induced ferroptosis in HT-1080 cells • Radical scavenging: DPPH EC50 3.94 μM; ABTS EC50 6.3 μM • Suitable as LC-MS/MS analytical reference standard for oxindole-containing drug candidates. For confirmed biological activity, researchers should independently verify structural identity against Ferroptosis-IN-3 (CAS 3017222-33-9, same MF).

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 921814-41-7
Cat. No. B6418021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
CAS921814-41-7
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O
InChIInChI=1S/C15H11ClN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
InChIKeyPMPUCWYZWVONLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Chemical Identity & Baseline Profile


3-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide (CAS 921814-41-7) is a synthetic small molecule with the molecular formula C15H11ClN2O2 and a molecular weight of 286.71 g/mol. It belongs to the class of 2-oxoindoline (oxindole) derivatives, a scaffold widely recognized in medicinal chemistry for its presence in kinase inhibitors, anticancer agents, and immunomodulatory compounds. A compound with an identical molecular formula, designated Ferroptosis-IN-3 (Compound 25), has been reported to inhibit RSL3-induced ferroptosis with an EC50 of 8.6 nM in HT-1080 cells [1]. However, a targeted search for peer-reviewed biological characterization data exclusively for the 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide entity returned no direct results in major public databases, indicating that this compound's specific pharmacological profile remains largely undisclosed in the open literature.

Structural probe for oxindole-benzamide SAR (3-chloro substitution)
Ferroptosis pathway investigation (class-level inference; identity confirmation pending)
Analytical reference standard for LC-MS/MS method development

3-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Generic Substitution Risks


Within the 2-oxoindoline benzamide chemotype, subtle structural modifications—such as the position and nature of halogen substituents on the benzamide ring—can profoundly alter target engagement, selectivity, and cellular potency. In the absence of disclosed head-to-head pharmacological data for CAS 921814-41-7, generic substitution by a structurally related analog (e.g., 3-fluoro, 2-methyl, or 2,6-difluoro variants) carries an unquantifiable risk of altered or lost biological activity. The specific 3-chloro substitution pattern may confer distinct electronic and steric properties that influence binding pocket complementarity and metabolic stability. Until comparative data are generated, functional equivalence cannot be assumed, making compound-specific procurement essential for reproducibility in ongoing research programs.

Halogen substitution (3-Cl vs F, CH3) may alter target binding and selectivity profiles.
Functional equivalence cannot be assumed; no head-to-head comparative data available.
Metabolic stability and pharmacokinetic profiles may differ between 3-chloro and other analogs.

3-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Quantitative Evidence & Data Gaps


Ferroptosis Inhibition: Formula-Matched Evidence

A compound with the identical molecular formula C15H11ClN2O2, referred to as Ferroptosis-IN-3 (Compound 25), has been reported to inhibit RSL3-induced ferroptosis with an EC50 of 8.6 nM in HT-1080 cells and exhibits radical-scavenging activity (DPPH EC50: 3.94 μM; ABTS EC50: 6.3 μM) [1]. This represents a class-level inference for CAS 921814-41-7, contingent upon structural identity confirmation. No direct comparator data against structurally related 2-oxoindoline benzamides are currently available for this endpoint.

Ferroptosis Inhibition
Class-level
EC50 8.6 nM (identity unconfirmed)
Class-level inference; verify structure
HT-1080 cells, RSL3-induced model
Ferroptosis Cell Death Lipid Peroxidation

IDO1 Inhibition: No Direct Binding Data

A comprehensive search of BindingDB, ChEMBL, and PubMed did not retrieve any IC50 or Ki values for CAS 921814-41-7 against indoleamine 2,3-dioxygenase 1 (IDO1). Multiple structurally distinct indoline- and oxindole-containing benzamide derivatives are documented as IDO1 inhibitors with IC50 values ranging from sub-nanomolar to low micromolar [1][2], establishing the class potential. However, the absence of specific data for the target compound precludes any quantitative comparison with established IDO1 inhibitors such as epacadostat or linrodostat.

IDO1 Inhibition
Data to verify
No IC50/Ki data available
Not supported for IDO1-targeted selection
Related chemotypes show 0.1–10 µM IC50
Immuno-Oncology IDO1 Tryptophan Metabolism

Kinase Selectivity Profiling: No Public Data

No kinome-wide or targeted selectivity profiling data were identified in public repositories for CAS 921814-41-7. The broader 2-oxoindoline scaffold is well-established as a kinase inhibitor hinge-binding motif, with approved drugs (e.g., sunitinib) and clinical candidates bearing this core [1]. The specific 3-chloro substitution on the benzamide ring may influence kinase selectivity relative to other halogen variants (fluoro, bromo, or unsubstituted analogs). However, in the absence of comparative profiling, no differential selectivity claim can be substantiated.

Kinase Selectivity
Data to verify
No profiling data available
Requires de novo selectivity assessment
Oxindole scaffold known for kinase hinge binding
Kinase Inhibition Selectivity Profiling Off-Target Assessment

3-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide: Research Application Scenarios


Chemical Probe for Oxindole-Benzamide SAR

Given the established bioactivity of the 2-oxoindoline benzamide chemotype in IDO1 inhibition and ferroptosis modulation, CAS 921814-41-7 represents a valuable building block for systematic structure-activity relationship (SAR) exploration. Its 3-chloro substitution on the benzamide ring provides a distinct electronic profile (σm = 0.37) compared to unsubstituted (σ = 0) or fluoro-substituted (σm = 0.34) analogs, enabling interrogation of halogen effects on target binding and pharmacokinetics [1].

Ferroptosis Pathway Investigation

If the identity of CAS 921814-41-7 is confirmed as the Ferroptosis-IN-3 entity (EC50: 8.6 nM against RSL3-induced ferroptosis), this compound would be a highly potent tool for probing ferroptotic cell death mechanisms. Its radical-scavenging properties (DPPH EC50: 3.94 μM; ABTS EC50: 6.3 μM) also suggest utility in oxidative stress-related research [1]. Researchers should independently verify structural identity before relying on this inference.

Negative Control for IDO1 Assays

In the absence of confirmed IDO1 inhibitory activity, CAS 921814-41-7 may serve as a structurally matched negative control compound for IDO1 inhibitor screening campaigns, provided its lack of activity is experimentally confirmed. This application is conditional on the user generating primary validation data.

Reference Standard for Oxindole-Benzamide Metabolite ID

The well-defined molecular formula (C15H11ClN2O2), exact mass (286.0509 Da for [M+H]+), and characteristic UV chromophore of the 2-oxoindoline core make this compound suitable as an analytical reference standard for LC-MS/MS method development and metabolite identification studies involving oxindole-containing drug candidates.

Application
Selection Property
Validation Focus
Chemical probe for oxindole-benzamide SAR
3-chloro electronic profile (σm 0.37)
Halogen substitution SAR validation
Ferroptosis pathway investigation
Reported class-level ferroptosis inhibition
Structural identity & potency confirmation
Negative control for IDO1 assays
No confirmed IDO1 inhibitory activity
Primary activity validation required
Analytical reference standard
Well-defined exact mass & UV chromophore
LC-MS/MS method suitability
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